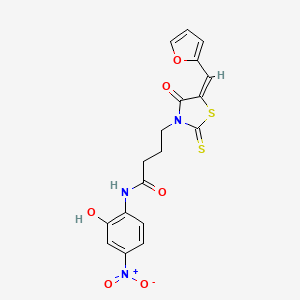![molecular formula C24H23N3O2 B2990573 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 476634-01-2](/img/structure/B2990573.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are of significant interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Antiprotozoal and antigiardial activities of various benzimidazole derivatives were also reported .
Synthesis Analysis
A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives often involve the use of reactive intermediates . The synthesized compounds are characterized by spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including compounds like N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, have been recognized for their antimicrobial properties. They are known to be effective against a range of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have shown potent in vitro antimicrobial activity with minimal inhibitory concentrations (MIC) against various pathogens .
Anticancer Potential
The benzimidazole moiety is a part of several anticancer agents due to its ability to interact with biological targets involved in cancer progression. Research has indicated that benzimidazole derivatives can exhibit anticancer activities, potentially by interfering with cell division or DNA replication processes in cancerous cells .
Antiparasitic and Anthelmintic Uses
Compounds with a benzimidazole structure are commonly used in antiparasitic and anthelmintic drugs. They work by binding to parasitic proteins, disrupting their function, and leading to the parasite’s death. This makes them valuable in the treatment of infections caused by parasitic worms and other similar organisms .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of benzimidazole derivatives are well-documented. They can inhibit the production of inflammatory mediators and reduce pain sensation, making them useful in the management of inflammatory diseases and conditions associated with pain .
Enzyme Inhibition
Benzimidazole compounds have been studied for their enzyme inhibitory properties. They can act as inhibitors for various enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This action makes them potential candidates for developing new antibacterial drugs .
Antiviral and Antifungal Applications
The structural flexibility of benzimidazole derivatives allows them to exhibit antiviral and antifungal activities. They can inhibit the replication of viruses and the growth of fungal pathogens, thus serving as a basis for developing treatments for viral and fungal infections .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to form hydrogen bonds with biological enzymes and receptors and participate in π–π and hydrophobic interactions . This interaction could be related to its mechanism of action.
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the benzimidazole moiety, which is known to interact with various biological targets, suggests that the compound may have significant bioavailability .
Result of Action
Benzimidazole derivatives are known to exert moderate to high ability to scavenge peroxyl radicals . This suggests that the compound may have antioxidant activity.
Action Environment
The benzimidazole moiety is known to interact with various biological targets, suggesting that the compound’s action may be influenced by the biological environment .
Future Directions
The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Benzimidazole derivatives, due to their diverse biological activity, continue to be an area of active research.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNDTKCGPFWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)
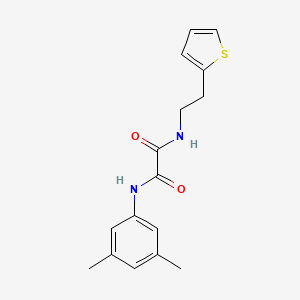


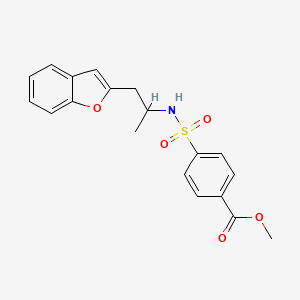
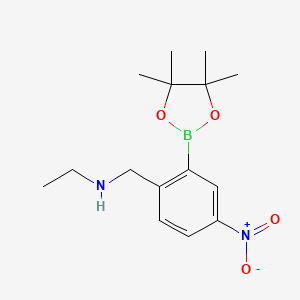
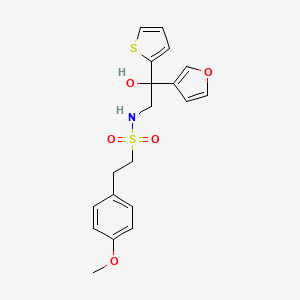
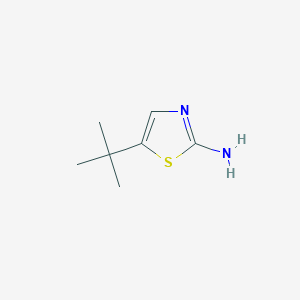

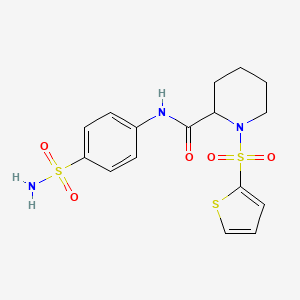
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)
![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)
